molecular formula C11H11NO B13848174 5,6-dimethyl-1H-quinolin-2-one

5,6-dimethyl-1H-quinolin-2-one

Katalognummer: B13848174
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: JTOVKEBFUPDWGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by a quinoline core structure with two methyl groups attached at the 5th and 6th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-dimethyl-2-nitroaniline with acetic anhydride can yield the desired quinolinone through an intramolecular cyclization process . Another method involves the use of quinoline-N-oxides as starting materials, which undergo photocatalytic reactions to form quinolinones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert quinolinones to their corresponding dihydroquinolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolinones, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-1H-quinolin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of blood coagulation factors, thereby exhibiting anticoagulant properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,6-Dimethyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 6th positions can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

5,6-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-7-3-5-10-9(8(7)2)4-6-11(13)12-10/h3-6H,1-2H3,(H,12,13)

InChI-Schlüssel

JTOVKEBFUPDWGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.